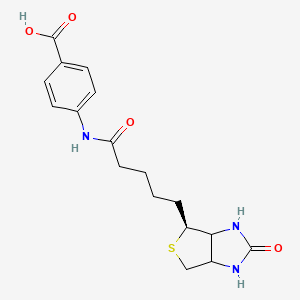
N-(+)-Biotinyl-4-aminobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(+)-Biotinyl-4-aminobenzoic acid typically involves the coupling of biotin with 4-aminobenzoic acid. One common method involves the use of carbodiimide coupling agents, such as N,N’-dicyclohexylcarbodiimide (DCC), to activate the carboxyl group of biotin, which then reacts with the amino group of 4-aminobenzoic acid to form an amide bond. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of automated peptide synthesizers can facilitate the coupling reaction, allowing for the production of large quantities of the compound with high purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-(+)-Biotinyl-4-aminobenzoic acid can undergo various chemical reactions, including:
Oxidation: The aromatic ring of 4-aminobenzoic acid can be oxidized under certain conditions, leading to the formation of quinonoid structures.
Reduction: The nitro group of 4-aminobenzoic acid can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic ring can lead to quinonoid structures, while reduction of the nitro group results in the formation of an amino group.
Aplicaciones Científicas De Investigación
N-(+)-Biotinyl-4-aminobenzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The biotin moiety allows for the compound to be used in biotin-streptavidin binding assays, which are commonly employed in molecular biology for the detection and purification of biomolecules.
Industry: It is used in the production of biotinylated compounds for various industrial applications, including the development of diagnostic assays and biosensors.
Mecanismo De Acción
The mechanism of action of N-(+)-Biotinyl-4-aminobenzoic acid is primarily related to its biotin moiety. Biotin is known to bind with high affinity to streptavidin and avidin, proteins that are commonly used in biochemical assays. This strong binding interaction allows for the compound to be used in various applications, such as the immobilization of biomolecules on solid supports and the detection of target molecules in complex mixtures.
Comparación Con Compuestos Similares
N-(+)-Biotinyl-4-aminobenzoic acid can be compared to other biotinylated compounds, such as:
Biotinyl-6-aminohexanoic acid: This compound has a longer linker between the biotin and the amino group, which can provide greater flexibility in certain applications.
Biotinyl-4-aminobenzoic acid sodium salt: This compound is similar in structure but includes a sodium salt, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of biotin and 4-aminobenzoic acid, which provides a balance of properties that can be advantageous in various applications.
Propiedades
Fórmula molecular |
C17H21N3O4S |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
4-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid |
InChI |
InChI=1S/C17H21N3O4S/c21-14(18-11-7-5-10(6-8-11)16(22)23)4-2-1-3-13-15-12(9-25-13)19-17(24)20-15/h5-8,12-13,15H,1-4,9H2,(H,18,21)(H,22,23)(H2,19,20,24)/t12?,13-,15?/m0/s1 |
Clave InChI |
PVMDAMXGKHIMSQ-OWYJLGKBSA-N |
SMILES isomérico |
C1C2C([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


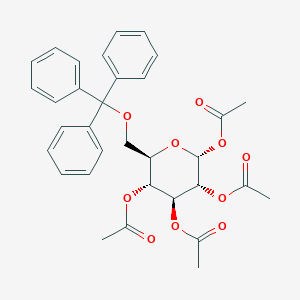
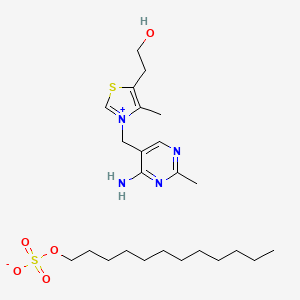
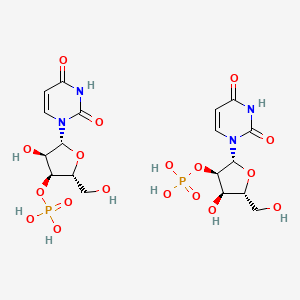

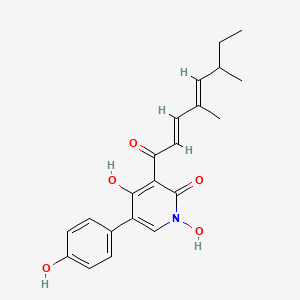
![methyl (1R,2S,3S,5S)-3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13820093.png)
![Ethyl 6-[3-(diethylamino)-2-hydroxypropoxy]-2,4-dimethylpyridine-3-carboxylate](/img/structure/B13820095.png)
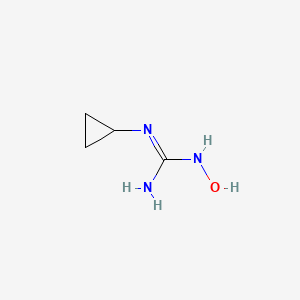
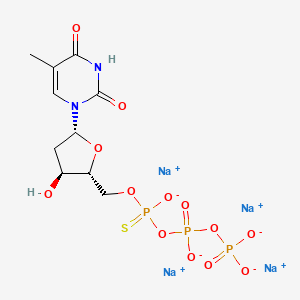
![(2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13820118.png)


![{(2Z)-2-[(2E)-octan-2-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B13820140.png)
![2-hydroxy-5-oxobicyclo[4.1.0]hept-3-ene-7-carbonitrile](/img/structure/B13820148.png)
